molecular formula C21H28N2 B162155 1-Cyclopentylfestuclavine CAS No. 129134-96-9

1-Cyclopentylfestuclavine

Cat. No.: B162155
CAS No.: 129134-96-9
M. Wt: 308.5 g/mol
InChI Key: OXTLNSCZJKULNG-WIXGBYQCSA-N
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Description

1-Cyclopentylfestuclavine is a synthetic ergot alkaloid derivative characterized by the substitution of a cyclopentyl group at the 1-position of the festuclavine backbone. Festuclavine, a tetracyclic ergoline alkaloid, is structurally related to lysergic acid and exhibits biological activity due to its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors .

Properties

CAS No.

129134-96-9

Molecular Formula

C21H28N2

Molecular Weight

308.5 g/mol

IUPAC Name

(6aR,9R)-4-cyclopentyl-7,9-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline

InChI

InChI=1S/C21H28N2/c1-14-10-18-17-8-5-9-19-21(17)15(11-20(18)22(2)12-14)13-23(19)16-6-3-4-7-16/h5,8-9,13-14,16,18,20H,3-4,6-7,10-12H2,1-2H3/t14-,18?,20-/m1/s1

InChI Key

OXTLNSCZJKULNG-WIXGBYQCSA-N

SMILES

CC1CC2C(CC3=CN(C4=CC=CC2=C34)C5CCCC5)N(C1)C

Isomeric SMILES

C[C@@H]1CC2[C@@H](CC3=CN(C4=CC=CC2=C34)C5CCCC5)N(C1)C

Canonical SMILES

CC1CC2C(CC3=CN(C4=CC=CC2=C34)C5CCCC5)N(C1)C

Synonyms

1-CYCLOPENTYLFESTUCLAVINE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of ergoline derivatives modified at the 1-position. Key structural analogues include:

Compound Substituent at 1-position Molecular Weight (g/mol) LogP Solubility (mg/mL) Key Biological Activity
Festuclavine H 254.34 2.1 0.8 (PBS) Dopamine receptor modulation
1-Methylfestuclavine Methyl 268.37 2.5 0.5 (PBS) Enhanced metabolic stability
1-Cyclopentylfestuclavine Cyclopentyl 336.47 3.8* 0.2* (PBS) Hypothesized CNS penetration
1-Phenylfestuclavine Phenyl 330.42 4.2 0.1 (PBS) Serotonin receptor antagonism

*Theoretical values based on computational models; experimental validation required .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The cyclopentyl group increases logP compared to festuclavine (3.8 vs. 2.1), suggesting improved membrane permeability but reduced aqueous solubility .
  • Metabolic Stability : Alkyl substitutions (e.g., methyl, cyclopentyl) reduce cytochrome P450-mediated oxidation compared to unsubstituted festuclavine, as demonstrated in microsomal assays for analogous compounds .

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